molecular formula C12H16O2S B7946882 Methyl 2-[(2-methylpropyl)sulfanyl]benzoate

Methyl 2-[(2-methylpropyl)sulfanyl]benzoate

Cat. No.: B7946882
M. Wt: 224.32 g/mol
InChI Key: KMFGGSRGBZOBHT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylpropyl)sulfanyl]benzoate is an organic compound with the molecular formula C12H16O2S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the benzene ring is substituted by a 2-methylpropylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methylpropyl)sulfanyl]benzoate typically involves the esterification of 2-[(2-methylpropyl)sulfanyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-[(2-methylpropyl)sulfanyl]benzoic acid+methanolacid catalystMethyl 2-[(2-methylpropyl)sulfanyl]benzoate+water\text{2-[(2-methylpropyl)sulfanyl]benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-[(2-methylpropyl)sulfanyl]benzoic acid+methanolacid catalyst​Methyl 2-[(2-methylpropyl)sulfanyl]benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methylpropyl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methylpropyl)sulfanyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methylpropyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methylpropyl)sulfanyl]benzoate
  • Methyl 2-[(2-ethylpropyl)sulfanyl]benzoate
  • Methyl 2-[(2-methylbutyl)sulfanyl]benzoate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(2-methylpropylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFGGSRGBZOBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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